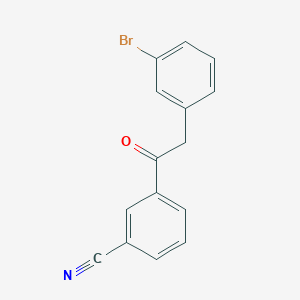

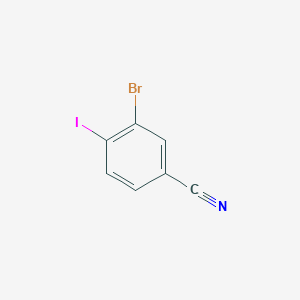

2-(3-Bromophenyl)-3'-cyanoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

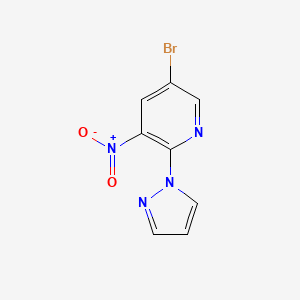

The compound "2-(3-Bromophenyl)-3'-cyanoacetophenone" is a brominated acetophenone derivative, which is a class of organic compounds known for their utility in various chemical reactions and as intermediates in the synthesis of pharmacologically active molecules. Bromoacetophenones, in general, have been characterized as affinity reagents for enzymes such as human aldehyde dehydrogenase and have been shown to react with specific amino acid residues within the enzyme .

Synthesis Analysis

The synthesis of bromoacetophenone derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one involves Crossed-Aldol condensation of 3-bromo-4-morpholino acetophenone with various substituted and unsubstituted benzaldehydes . Similarly, the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone uses palladium-catalyzed indole cyclization as a key reaction . These methods highlight the versatility of bromoacetophenone derivatives in synthesizing a wide range of chemical structures.

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences the reactivity of the compound. The presence of the cyano group in "2-(3-Bromophenyl)-3'-cyanoacetophenone" adds to its reactivity, making it a valuable intermediate for further chemical transformations. The structure of these compounds can be analyzed using various spectroscopic techniques, as demonstrated by the characterization of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds .

Chemical Reactions Analysis

Bromoacetophenone derivatives participate in a variety of chemical reactions. For example, ω-bromoacetophenone reacts with the sodium salt of ethyl cyanoacetate to afford α-cyano-β-phenyl-Δαβ-butenolide, which can be further transformed into pyrrole derivatives . The reactivity of the bromine atom also allows for reactions such as the Sonogashira cross-coupling, as seen in the synthesis of novel polycarbo-substituted indoles using 2-amino-5-bromo-3-iodoacetophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their substituents. The observed UV absorption maximum, infrared absorption frequencies, and NMR chemical shifts can be correlated with various substituent constants to study the effects of substituents on the functional group frequencies . These properties are essential for understanding the behavior of these compounds in different chemical environments and for their identification and characterization in the laboratory.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[2-(3-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-6-2-3-11(8-14)9-15(18)13-5-1-4-12(7-13)10-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNEVRHLMMHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642309 |

Source

|

| Record name | 3-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-3'-cyanoacetophenone | |

CAS RN |

898784-12-8 |

Source

|

| Record name | 3-[2-(3-Bromophenyl)acetyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)